molecular formula C10H16O B1678340 Pulegone CAS No. 89-82-7

Pulegone

Cat. No.: B1678340
CAS No.: 89-82-7
M. Wt: 152.23 g/mol
InChI Key: NZGWDASTMWDZIW-MRVPVSSYSA-N
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Mechanism of Action

Target of Action

Pulegone, also known as (+)-Pulegone, is a naturally occurring organic compound found in the essential oils of various plants such as Nepeta cataria, Mentha piperita, and pennyroyal . It is classified as a monoterpene . , and exhibiting anti-inflammatory properties.

Mode of Action

It has been shown to act through mechanisms different from known drugs such as benzodiazepines . In a study on Agastache rugosa, it was found that 46 genes related to this compound biosynthesis were identified . Certain enzymes such as limonene synthase, limonene-3-hydroxylase, and isopiperitenol dehydrogenase were upregulated in the this compound chemotype .

Biochemical Pathways

The biosynthetic pathway of this compound involves a series of enzymatic reactions. It has been extensively studied in Schizonepeta, where it was found that this compound is synthesized from limonene through a series of enzymatic reactions involving key metabolites . The enzymes limonene synthase, limonene-3-hydroxylase, and isopiperitenol dehydrogenase play crucial roles in this process .

Pharmacokinetics

It’s also known that this compound can be metabolized into other compounds, including menthofuran .

Result of Action

This compound has been shown to have a variety of effects at the molecular and cellular level. It has been reported to have anti-inflammatory effects, reducing the secretion of tumor necrosis factor alpha (TNF α) from LPS-stimulated THP-1 cells . It also exhibits cytotoxicity, with certain concentrations leading to cell death . Furthermore, this compound has been shown to have anxiolytic effects, with the effects being dose-dependent .

Action Environment

Environmental factors can influence the action of this compound. For instance, the concentration of this compound in plants can vary depending on environmental conditions such as temperature, photoperiod, nutrition, and salinity . Additionally, the location of the plant and the selective pressures it is exposed to can also affect the concentration of this compound .

Biochemical Analysis

Biochemical Properties

Pulegone interacts with several enzymes and proteins. It is a key component in the biosynthesis of menthol, where it interacts with the enzyme this compound reductase . This enzyme is responsible for the stereoselective reduction of the Δ2,8 double bond of this compound to produce the major intermediate menthone, thus determining the stereochemistry of menthol . The residues Leu56, Val282, and Val284 in this compound reductase determine the stereoselectivity of the substrate this compound .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to exert anti-inflammatory effects on THP-1 cells, a human monocytic cell line . This compound inhibits the expression of NLRP3, a component of the inflammasome, and reduces the production of pro-inflammatory cytokines IL-1β and IL-18 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. In the biosynthesis of menthol, this compound binds to the enzyme this compound reductase, leading to the production of menthone . Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, dietary administration of this compound to rats at certain levels for 14 days caused a decrease in food intake and body weight gain .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study found that this compound exhibited both a stimulatory effect and depressive effect based on dose . At higher doses, this compound demonstrated an anxiolytic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by hydroxylation to form monohydroxylated pulegones, which then undergo further metabolism . This compound is also reduced to form diastereomeric menthone/isomenthone, a key intermediate in the biosynthesis of menthol .

Transport and Distribution

This compound is synthesized and stored in specialized anatomical structures such as glandular trichomes, secretory cavities, and root resin ducts in plants

Preparation Methods

Synthetic Routes and Reaction Conditions: Pulegone can be synthesized through the oxidation of menthone, a process that involves the use of oxidizing agents such as selenium dioxide or chromium trioxide . The reaction typically occurs under controlled conditions to ensure the selective formation of this compound.

Industrial Production Methods: Industrially, this compound is extracted from the essential oils of plants like peppermint and pennyroyal . The extraction process involves steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding this compound as one of the primary components .

Chemical Reactions Analysis

Types of Reactions: Pulegone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, selenium dioxide, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, acids, and bases.

Major Products Formed:

    Oxidation: Menthofuran.

    Reduction: Menthone, isomenthone.

    Substitution: Various substituted this compound derivatives.

Comparison with Similar Compounds

  • Menthol
  • Menthofuran
  • Limonene
  • Carvone

Pulegone’s unique combination of aromatic properties and biological activities makes it a valuable compound in various fields, from flavoring and fragrance to medicinal research.

Properties

IUPAC Name

(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWDASTMWDZIW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)C(=O)C1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID2025975
Record name R-(+)-Pulegone
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Molecular Weight

152.23 g/mol
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Physical Description

Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour
Record name Pulegone
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Record name Pulegone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg
Record name Pulegone
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Record name Pulegone
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Solubility

Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol)
Record name Pulegone
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Record name Pulegone
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Density

0.9323 at 20 °C, 0.927-0.939
Record name Pulegone
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Record name Pulegone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/
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Vapor Pressure

138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated)
Record name Pulegone
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Record name Pulegone
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Mechanism of Action

In rats pulegone (300 mg i.p.) caused dilation of the central veins and distension of sinusoidal spaces within 6 hours and centrilobular necrosis was observable starting at 12 hours. Electron microscopy after 24 hours showed degeneration of endoplasmic reticulum, swelling of mitochondria and nuclear changes. It has been suggested that metabolites of (R)-(+)-pulegone deactivate cytochrome P450s by modifying the prosthetic hem group or the apoprotein . In human liver microsomes in vitro, (R)-(+)-menthofuran specifically inhibits CYP2A6 and adducts with this enzyme have been isolated. CYP1A2, CYP2D6, CYP2E1 or CYP3A4 were not similarly inactivated., (R)-(+)-Pulegone and its metabolite, (R)-(+)-menthofuran, are hepatotoxic and produce similar effects following i.p. injection in mice. These effects are similar to those reported following human intoxication with pennyroyal oil.
Record name Pulegone
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Color/Form

Oil, Oily liquid

CAS No.

89-82-7
Record name (+)-Pulegone
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Record name Pulegone
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Record name Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)-
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Record name PULEGONE
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Record name Pulegone
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Record name Pulegone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Pulegone
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URL http://www.hmdb.ca/metabolites/HMDB0035604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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